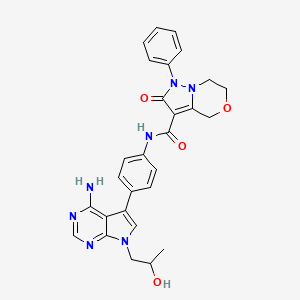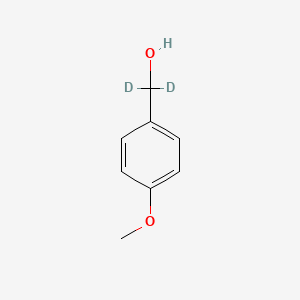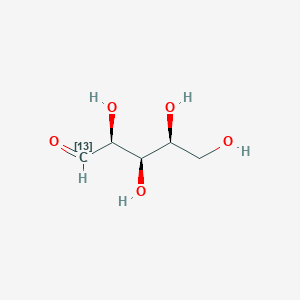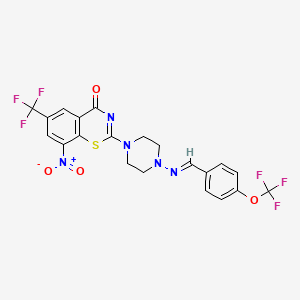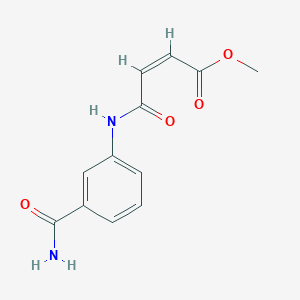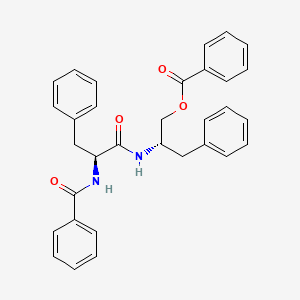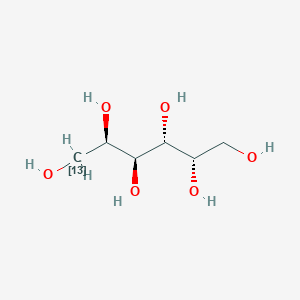
Dulcite-13C-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a sugar alcohol with a slightly sweet taste and is a metabolic breakdown product of galactose . The compound is labeled with carbon-13, a stable isotope of carbon, which makes it useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dulcite-13C-3 is synthesized by incorporating carbon-13 into the molecular structure of dulcite. The synthesis involves the use of carbon-13 labeled precursors in the chemical reactions that produce dulcite. The specific reaction conditions and catalysts used can vary, but the goal is to ensure the incorporation of the carbon-13 isotope into the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized to maximize yield and purity while minimizing costs. The production is carried out under controlled conditions to ensure the stability and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Dulcite-13C-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and properties in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce corresponding aldehydes or ketones, while reduction can yield various alcohols .
Applications De Recherche Scientifique
Dulcite-13C-3 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Dulcite-13C-3 involves its incorporation into metabolic pathways as a labeled sugar alcohol. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic fate and interactions of dulcite in various organisms .
Comparaison Avec Des Composés Similaires
Sorbitol: Another sugar alcohol used in similar applications but differs in its metabolic pathways and properties.
Mannitol: A sugar alcohol with different chemical properties and uses in medical and industrial applications.
Uniqueness of Dulcite-13C-3: this compound is unique due to its carbon-13 labeling, which makes it an invaluable tool in research. The stable isotope labeling allows for precise tracking and quantification of metabolic processes, providing insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C6H14O6 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
(2R,3S,4R,5S)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i1+1/m1/s1 |
Clé InChI |
FBPFZTCFMRRESA-UAYJIPSHSA-N |
SMILES isomérique |
C([C@@H]([C@H]([C@H]([C@@H]([13CH2]O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


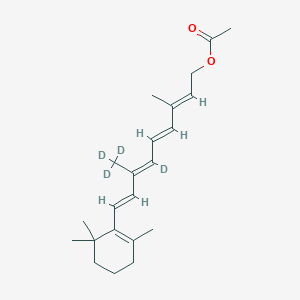
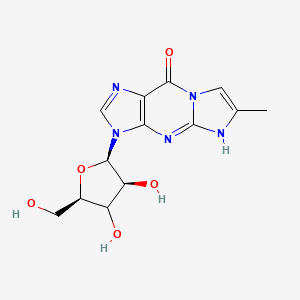
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)

![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)

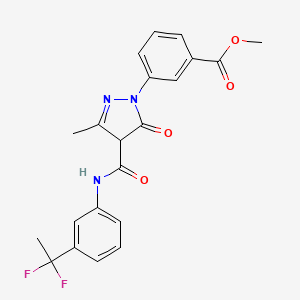
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)
